An In-Depth Technical Guide to the Synthesis and Characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
An In-Depth Technical Guide to the Synthesis and Characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
A Keystone Intermediate for CNS-Targeted Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The fused triazolo-azepinone scaffold is a key pharmacophore in the development of novel therapeutics targeting the central nervous system (CNS), with potential applications as anxiolytics, antidepressants, and anticonvulsants. This document details a robust and environmentally conscious synthetic pathway, starting from the readily available ε-caprolactam. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, providing predicted and analogous data to guide researchers in its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel CNS-active agents.
Introduction: The Significance of the Triazolo-Azepinone Scaffold
The fusion of a triazole ring with an azepine core gives rise to a class of compounds with a unique three-dimensional architecture, making them attractive candidates for interacting with complex biological targets such as neurotransmitter receptors.[1] The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] When fused to the seven-membered azepine ring, the resulting triazolo-azepinone system presents a conformationally flexible yet constrained scaffold. This structural feature is particularly advantageous for the design of ligands that can selectively bind to receptors within the central nervous system.
Derivatives of this and related fused triazole systems have shown promise in preclinical studies for a range of neurological and psychiatric disorders.[3] The title compound, 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one, serves as a crucial intermediate for the synthesis of a diverse library of analogues, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The synthetic route detailed herein is designed to be efficient and scalable, providing a reliable source of this key building block for drug discovery programs.
Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
The synthesis of the title compound is a two-step process that begins with the activation of ε-caprolactam, followed by condensation with carbohydrazide and subsequent cyclization. This approach is both convergent and atom-economical.
Step 1: Synthesis of the Intermediate 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-Methyl-caprolactim)
The initial step involves the O-methylation of ε-caprolactam to form the reactive lactim ether intermediate. The use of dimethyl carbonate (DMC) as a methylating agent represents a green and safer alternative to traditional reagents like dimethyl sulfate or methyl halides.[4]
Reaction Scheme:
Figure 1: Synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.
Experimental Protocol:
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To a reaction vessel equipped with a reflux condenser and a dropping funnel, add ε-caprolactam.
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Heat the ε-caprolactam to the reaction temperature of 353 K.
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Slowly add dimethyl carbonate (DMC) dropwise over a period of 2 hours, maintaining a molar ratio of DMC to ε-caprolactam of 0.6.[4]
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After the addition is complete, continue heating the reaction mixture for an additional 1 hour to ensure complete conversion.[4]
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the product, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, can be purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Dimethyl Carbonate (DMC): Chosen as a green methylating agent. It is less toxic and produces environmentally benign byproducts (methanol and carbon dioxide) compared to traditional alkylating agents.
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Stoichiometry and Reaction Time: The optimized molar ratio and reaction time are critical for maximizing the yield and minimizing the formation of byproducts.[4]
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Temperature Control: Maintaining the reaction at 353 K is essential for achieving an optimal reaction rate without promoting decomposition of the product or starting materials.[4]
Step 2: Synthesis of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
The second step involves the reaction of the O-methyl-caprolactim intermediate with carbohydrazide, followed by an intramolecular cyclization to form the final triazolo-azepinone product.
Reaction Scheme:
Figure 2: Synthesis of the target compound from the intermediate.
Experimental Protocol (Proposed):
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Dissolve 7-methoxy-3,4,5,6-tetrahydro-2H-azepine in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF).
-
Add an equimolar amount of carbohydrazide to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC. The reaction likely proceeds through an intermediate hydrazide-amidine which then cyclizes with the elimination of methanol and ammonia.
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Upon completion of the reaction, cool the mixture to room temperature.
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The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
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If the product remains in solution, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Causality Behind Experimental Choices:
-
O-Methyl-caprolactim: This activated form of caprolactam is a good electrophile, facilitating the nucleophilic attack by carbohydrazide.
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Carbohydrazide: This symmetrical molecule provides the necessary atoms to form the triazole ring.
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High-Boiling Solvent: A high temperature is typically required to drive the cyclization and elimination steps of this reaction.
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Recrystallization: This is a standard and effective method for purifying solid organic compounds.
Characterization of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one
Physical Properties
| Property | Expected Value/Appearance |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) |
Spectroscopic Analysis
Workflow for Spectroscopic Characterization:
Figure 3: Workflow for the characterization of the final product.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five methylene groups of the hexahydroazepine ring. These would likely appear as complex multiplets in the aliphatic region (approximately 1.5-4.0 ppm). The NH proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift (typically > 8 ppm), and its position may be concentration-dependent and exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals. The carbonyl carbon of the triazolone ring is expected to be the most downfield signal (around 160-170 ppm). The carbon atom at the junction of the two rings is also expected to be significantly downfield. The five methylene carbons of the azepine ring will appear in the aliphatic region (approximately 20-50 ppm).
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be crucial for identifying the key functional groups. Expected characteristic absorption bands include:
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N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the triazole ring.
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C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the triazolone.
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C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the azepine ring.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z = 153 or 154, respectively. The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery
The 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one scaffold is a valuable starting point for the development of novel CNS-active agents. Its structure is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. Research on analogous fused triazole systems has demonstrated a wide range of biological activities, including:
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Anxiolytic and Antidepressant Effects: Many triazole-containing compounds have shown efficacy in animal models of anxiety and depression.[5][6]
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Anticonvulsant Activity: The triazole ring is a common feature in several anticonvulsant drugs, and derivatives of the title compound are worthy of investigation for their potential in treating epilepsy.[3]
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Sedative and Hypnotic Properties: The modulation of GABAergic systems by some triazole derivatives suggests potential applications as sedatives and hypnotics.
The synthesis of a library of derivatives from this core intermediate, followed by high-throughput screening, could lead to the identification of new drug candidates with improved efficacy and safety profiles for a variety of CNS disorders.
References
-
MySkinRecipes. (n.d.). 2,5,6,7,8,9-hexahydro-3H-[1][4][7]triazolo[4,3-a]azepin-3-one. [Online] Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1883. [Online] Available at: [Link]
-
Wang, L., et al. (2011). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Advanced Materials Research, 233-235, 131-134. [Online] Available at: [Link]
-
Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Online] Available at: [Link]
-
Szabó, Z., Kóródi, F., & Batta, G. (1992). 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Magnetic Resonance in Chemistry, 30(11), 1111-1116. [Online] Available at: [Link]
-
Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Online] Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 26(23), 7129. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Online] Available at: [Link]
-
Joshi, N., & Goyal, A. (2016). Antidepressant Activity of Some Novel 1, 2, 4 Triazole Substituted Quinazoline Derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 162-167. [Online] Available at: [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1698-1741. [Online] Available at: [Link]
-
Kumar, A., et al. (2020). Synthesis and Antidepressant Activity of Some Novel 1, 2, 4-Triazole Derivatives. Research Journal of Pharmacy and Technology, 13(9), 4165-4169. [Online] Available at: [Link]
-
Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][4][7]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(1), 4-10. [Online] Available at: [Link]
-
Stanovnik, B., & Svete, J. (2007). Synthesis of 2-Unsubstituted 2,3,5,6,7,8-Hexahydropyrazolo[4,3-d][1][7]diazepinone-8-carboxylates. Heterocycles, 71(3), 635. [Online] Available at: [Link]
-
Song, M. X., et al. (2017). Design, Synthesis and Evaluation of the Antidepressant and Anticonvulsant Activities of Triazole-Containing Benzo[d]oxazoles. CNS & Neurological Disorders - Drug Targets, 16(2), 187-198. [Online] Available at: [Link]
Sources
- 1. 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one [myskinrecipes.com]
- 2. Sci-Hub. Progress in the Synthesis of Fused 1,2,3‐Triazoles / ChemistrySelect, 2021 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1,2,4]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mdpi.com [mdpi.com]
